N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-25-13-4-2-3-11-7-15(26-17(11)13)19(24)20-9-16-21-18(23-28-16)12-8-14(27-22-12)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJANTHFCDWMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance:
- Antibacterial Effects : Compounds containing oxadiazole cores have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies show that these compounds can inhibit bacterial growth at concentrations as low as 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 4–32 μg/mL |
| Oxadiazole Derivative | Escherichia coli | 64–256 mg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Inhibition of Tubulin Polymerization : Similar oxadiazole derivatives have been shown to inhibit tubulin polymerization, a critical mechanism for cancer cell division. For example, compounds with IC50 values around 3 μM have been identified as effective tubulin inhibitors .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Oxadiazole Derivative | Tubulin | 3.0 ± 0.1 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented:
- Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. The presence of specific substituents on the oxadiazole ring enhances their anti-inflammatory activity compared to standard drugs like indomethacin .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, N-(substituted oxadiazoles) exhibited potent activity against multidrug-resistant strains of bacteria. The results indicated that structural modifications significantly affect biological activity, highlighting the importance of the cyclopropyl group in enhancing antibacterial properties .
Case Study 2: Anticancer Potential
A series of studies focused on the anticancer effects of oxadiazole derivatives revealed that certain modifications led to increased potency against breast cancer cell lines. The derivatives were tested for cytotoxicity using MTT assays, showing promising results with low IC50 values .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The oxadiazole group is particularly noted for its ability to inhibit tumor growth by affecting cell cycle regulation and promoting programmed cell death.
Case Study : In a study involving various synthesized oxadiazole derivatives, compounds with similar structural features showed percent growth inhibition rates of up to 86% against multiple cancer cell lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Activity
The compound's structural components suggest potential efficacy against bacterial infections. The presence of the oxadiazole ring has been linked to antibacterial properties:
Case Study : Research on related oxadiazole derivatives demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were effective in inhibiting bacterial growth due to their ability to interfere with bacterial cell wall synthesis .
Anti-diabetic Potential
Emerging research highlights the anti-diabetic properties of compounds containing the oxadiazole moiety:
Case Study : In vivo studies using genetically modified models indicated that certain derivatives exhibited significant glucose-lowering effects, suggesting a potential role in managing diabetes .
Summary Table of Applications
Chemical Reactions Analysis
Hydrolytic Stability
The compound undergoes pH-dependent hydrolysis:
-
Acidic conditions (pH < 4) : Rapid cleavage of the oxadiazole ring to form 7-methoxybenzofuran-2-carboxylic acid and 3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole-5-methanol .
-
Alkaline conditions (pH > 10) : Degradation of the isoxazole ring via nucleophilic attack, releasing cyclopropanecarboxylic acid .
Hydrolysis Rates
| pH | Half-Life (25°C) | Major Degradants | Source |
|---|---|---|---|
| 2.0 | 2.1 hours | Oxadiazole methanol | |
| 12.0 | 6.8 hours | Cyclopropane acid |
Oxidative Reactivity
The isoxazole and oxadiazole moieties are susceptible to oxidation:
-
Hypochlorite (ClO⁻) exposure : Oxadiazole ring opens to form nitrile oxides, while the isoxazole cyclopropane group undergoes epoxidation .
-
Ozone (O₃) : Benzofuran ring hydroxylation at the 5-position, generating a quinone-like structure .
Oxidation Byproducts
| Oxidizing Agent | Products Identified | Source |
|---|---|---|
| NaOCl | 3-Cyano-5-(cyclopropyl)isoxazole, Epoxide intermediates | |
| O₃ | 5-Hydroxy-7-methoxybenzofuran-2-carboxamide |
Thermal Decomposition
At elevated temperatures (>150°C):
-
Decarboxylation of the carboxamide group occurs, releasing CO₂ and forming N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-amine .
-
Cyclopropane ring strain leads to ring-opening, producing allylic isoxazole derivatives .
Photolytic Degradation
UV light (λ = 254 nm) induces:
-
Benzofuran ring cleavage via [2+2] cycloaddition, forming diketone derivatives .
-
Isomerization of the oxadiazole ring to 1,3,4-oxadiazole under prolonged exposure .
Reactivity with Nucleophiles
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Functional Group Analysis
- Isoxazole vs. Thiazole : The target compound’s cyclopropyl-isoxazole may enhance lipophilicity and membrane permeability compared to thiazole-containing analogues .
- 1,2,4-Oxadiazole vs. Oxazolidine : Oxadiazoles are generally more resistant to metabolic degradation than oxazolidines, suggesting improved pharmacokinetics for the target compound .
- Benzofuran vs. Phenyl Groups : The 7-methoxybenzofuran core could offer unique π-stacking interactions in target binding, distinct from phenyl-rich analogues.
Research Findings and Limitations
Q & A
Q. How can the purity of this compound be validated during synthesis?
Methodological Answer:
- Analytical Techniques : Use high-resolution NMR (e.g., H and C NMR in DMSO-d6) to confirm structural integrity and detect impurities. Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Silica Gel 60 F254) can monitor reaction progress and purity .
- Quantitative Validation : Perform elemental analysis (CHNS) to verify calculated vs. observed percentages of C, H, and N. Discrepancies >0.3% indicate impurities .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (tested against chemical permeation) and ANSI-approved safety goggles. Use fume hoods for weighing or solubilizing the compound .
- Exposure Control : Implement a glove-removal protocol to avoid secondary contamination. Decontaminate work surfaces with 70% ethanol after use .
Q. What solvent systems are optimal for recrystallization?
Methodological Answer:
- Screening : Test mixtures of ethyl acetate/hexane (1:3) or dichloromethane/methanol (9:1) based on polarity. Monitor crystallization via polarized light microscopy.
- Yield Optimization : Adjust solvent ratios to balance solubility and crystal nucleation. For example, reports 52% yield for a structurally similar isoxazole carboxamide using acetylation and slow evaporation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Replace the cyclopropyl group on the isoxazole with methyl, trifluoromethyl, or phenyl groups. Compare bioactivity using assays like enzyme inhibition (e.g., kinase or protease targets) .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinities. highlights benzofuran-oxaborole hybrids optimized via substituent variation .
Q. What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS. Look for oxidative demethylation (common in methoxybenzofurans) or oxadiazole ring cleavage.
- Stabilization : Introduce fluorine atoms at metabolically labile positions (e.g., para to methoxy) or replace the oxadiazole with a triazole ring .
Q. How can conflicting bioactivity data from different assays be resolved?
Methodological Answer:
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding vs. cell-based luciferase assays). For example, resolved discrepancies in hydroxamic acid bioactivity by standardizing DPPH radical scavenging protocols .
- Statistical Rigor : Apply Bland-Altman analysis to quantify inter-assay variability. Outliers may indicate assay-specific interference (e.g., compound aggregation in fluorescence assays).
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
- Rodent Studies : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours for LC-MS analysis.
- Parameter Calculation : Use non-compartmental modeling (WinNonlin) to determine , , and bioavailability. ’s GSK8175 analog required iterative PK/PD optimization .
Experimental Design and Data Interpretation
Q. How to design a stability study under varying pH conditions?
Methodological Answer:
- Protocol : Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C. Sample at 0, 1, 2, 4, 8, 12, and 24 hours for HPLC-UV analysis.
- Degradation Pathways : Monitor for hydrolysis of the oxadiazole ring (common in acidic conditions) or demethylation of the benzofuran methoxy group .
Q. What computational methods predict binding modes with target enzymes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
